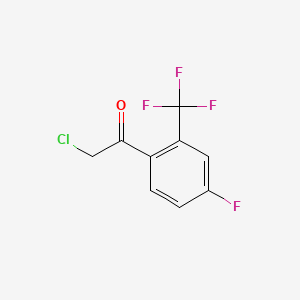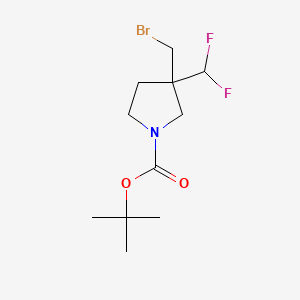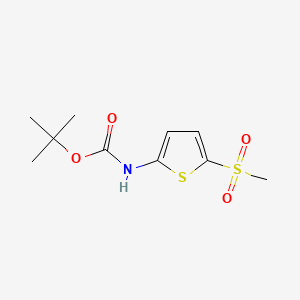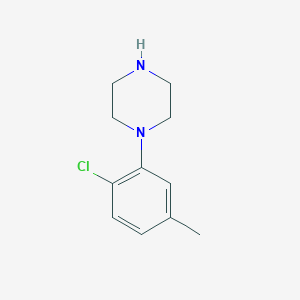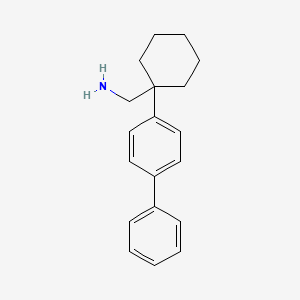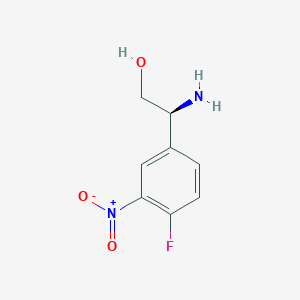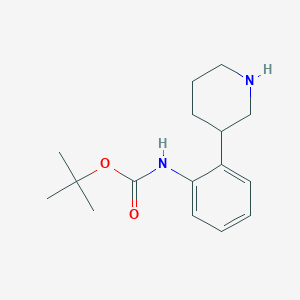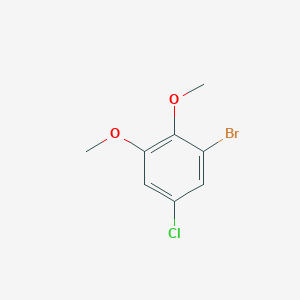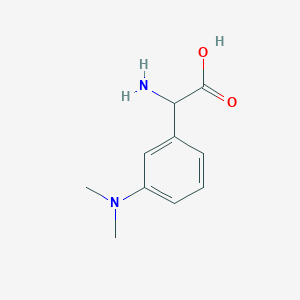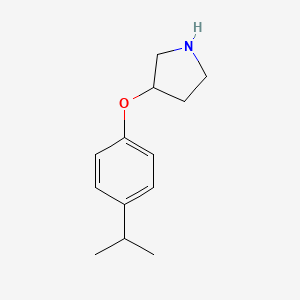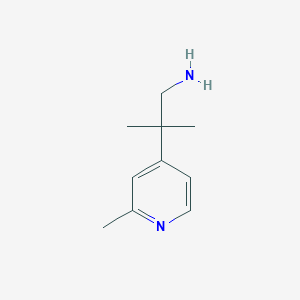
(R)-1-(1h-Indol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1H-Indol-3-yl)ethan-1-ol is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(1H-Indol-3-yl)ethanone, using a chiral reducing agent. This reaction typically requires specific conditions to ensure the selective formation of the ®-enantiomer. Another method involves the asymmetric hydrogenation of the corresponding indole derivative using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-Indol-3-yl)ethan-1-ol may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and high-pressure hydrogenation reactors to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(1H-Indol-3-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form ®-1-(1H-Indol-3-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of ®-1-(1H-Indol-3-yl)ethanone to ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved using chiral reducing agents or catalytic hydrogenation.
Substitution: The hydroxyl group of ®-1-(1H-Indol-3-yl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include ®-1-(1H-Indol-3-yl)ethanone, substituted indole derivatives, and various chiral alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine
In medicinal chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure products.
Mecanismo De Acción
The mechanism of action of ®-1-(1H-Indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derived compounds.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(1H-Indol-3-yl)ethan-1-ol
- 1-(1H-Indol-3-yl)ethanone
- 1-(1H-Indol-3-yl)ethan-1-amine
Uniqueness
®-1-(1H-Indol-3-yl)ethan-1-ol is unique due to its chiral nature and specific enantiomeric form. This enantiomer exhibits distinct biological and chemical properties compared to its (S)-enantiomer and other related compounds. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(1R)-1-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1 |
Clave InChI |
UHVJRCGECUWUJB-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CNC2=CC=CC=C21)O |
SMILES canónico |
CC(C1=CNC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


